molecular formula C16H12F3N3O2 B12958648 Ethyl 1-(isoquinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Ethyl 1-(isoquinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B12958648
M. Wt: 335.28 g/mol
InChI Key: QUVXHQMIPQEIHO-UHFFFAOYSA-N
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Description

Ethyl 1-(isoquinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(isoquinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Isoquinoline Group: The isoquinoline moiety can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(isoquinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 1-(isoquinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effect. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(isoquinolin-5-yl)-1H-pyrazole-4-carboxylate: Lacks the trifluoromethyl group.

    Ethyl 1-(quinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Contains a quinoline instead of an isoquinoline group.

    Methyl 1-(isoquinolin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Contains a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the combination of the isoquinoline and trifluoromethyl groups, which can impart distinct biological and chemical properties. The trifluoromethyl group, in particular, is known for enhancing metabolic stability and binding affinity, making this compound a valuable candidate for drug development.

Properties

Molecular Formula

C16H12F3N3O2

Molecular Weight

335.28 g/mol

IUPAC Name

ethyl 1-isoquinolin-5-yl-5-(trifluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C16H12F3N3O2/c1-2-24-15(23)12-9-21-22(14(12)16(17,18)19)13-5-3-4-10-8-20-7-6-11(10)13/h3-9H,2H2,1H3

InChI Key

QUVXHQMIPQEIHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC3=C2C=CN=C3)C(F)(F)F

Origin of Product

United States

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